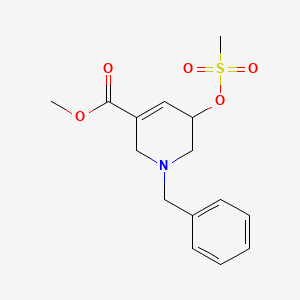

Methyl 1-benzyl-5-(methylsulfonyloxy)-1,2,5,6-tetrahydropyridine-3-carboxylate

Description

Methyl 1-benzyl-5-(methylsulfonyloxy)-1,2,5,6-tetrahydropyridine-3-carboxylate (CAS: 1823843-77-1) is a heterocyclic compound with the molecular formula C₁₅H₁₉NO₅S and a molecular weight of 325.38 g/mol . Its structure features a tetrahydropyridine core substituted with a benzyl group at position 1, a methylsulfonyloxy (mesyloxy) group at position 5, and a methyl ester at position 2. The sulfonyloxy group is electron-withdrawing, influencing reactivity and intermolecular interactions, while the benzyl group contributes steric bulk.

Properties

IUPAC Name |

methyl 1-benzyl-3-methylsulfonyloxy-3,6-dihydro-2H-pyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5S/c1-20-15(17)13-8-14(21-22(2,18)19)11-16(10-13)9-12-6-4-3-5-7-12/h3-8,14H,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYOGEPAIGEEBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(CN(C1)CC2=CC=CC=C2)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-5-(methylsulfonyloxy)-1,2,5,6-tetrahydropyridine-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the tetrahydropyridine intermediate.

Addition of the Methylsulfonyloxy Group: This is typically done through a sulfonation reaction using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

Esterification: The final step involves the esterification of the carboxylate group using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-5-(methylsulfonyloxy)-1,2,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylsulfonyloxy groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Benzyl halides with nucleophiles in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Methyl 1-benzyl-5-(methylsulfonyloxy)-1,2,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-5-(methylsulfonyloxy)-1,2,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between the target compound and analogous derivatives:

Key Observations :

Crystallographic and Conformational Differences

- Target Compound: No crystallographic data is available, but analogous compounds with bulky substituents (e.g., ) adopt twisted boat conformations stabilized by intramolecular N–H⋯O hydrogen bonds .

- Compound : A 2,6-diphenyl-substituted derivative crystallizes in a flattened boat conformation with torsion angles influenced by substituent size .

- MPTP: Simpler substituents (methyl and phenyl) allow a more planar ring geometry, facilitating its interaction with monoamine oxidase-B (MAO-B), a key factor in its neurotoxicity .

Biological Activity

Methyl 1-benzyl-5-(methylsulfonyloxy)-1,2,5,6-tetrahydropyridine-3-carboxylate (CAS No. 1823843-77-1) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H19NO5S

- Molecular Weight : 325.38 g/mol

- Structure : The compound features a tetrahydropyridine ring with a methylsulfonyloxy group and a benzyl moiety, which may influence its biological interactions.

Pharmacological Effects

Recent studies have indicated that compounds with similar structures exhibit various pharmacological effects including:

- Cholinesterase Inhibition : Compounds in this class have shown potential as inhibitors of acetylcholinesterase (AChE), which is critical in the treatment of neurodegenerative diseases such as Alzheimer's disease. For instance, derivatives have demonstrated subnanomolar activity against AChE and butyrylcholinesterase (BChE) .

- Neuroprotective Properties : In vitro studies suggest that certain derivatives can protect neuronal cells from oxidative stress and inflammation, indicating potential applications in neuroprotection .

The biological mechanisms through which this compound exerts its effects may include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to interact with key enzymes involved in neurotransmitter regulation.

- Modulation of Neuroinflammatory Responses : Some studies indicate that these compounds can modulate inflammatory pathways in microglial cells, leading to reduced neuroinflammation .

Study 1: Cholinesterase Inhibition

A study published in the Journal of Medicinal Chemistry investigated the cholinesterase inhibitory activity of several tetrahydropyridine derivatives. The results indicated that specific modifications to the structure significantly enhanced AChE inhibition. The most potent compound exhibited an IC50 value in the low nanomolar range .

Study 2: Neuroprotective Effects

Research conducted on BV-2 microglial cells demonstrated that certain derivatives could reduce the production of pro-inflammatory cytokines at concentrations as low as 0.01 μM. This suggests a promising avenue for therapeutic development against neurodegenerative diseases .

Data Table

| Property | Value |

|---|---|

| CAS Number | 1823843-77-1 |

| Molecular Formula | C15H19NO5S |

| Molecular Weight | 325.38 g/mol |

| Cholinesterase IC50 (AChE) | < 1 nM (for related compounds) |

| Neuroinflammatory Cytokine Reduction | Significant at 0.01 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.